molecular formula C8H5FO4 B8431457 2-Fluoro-4-formyl-6-hydroxybenzoic acid

2-Fluoro-4-formyl-6-hydroxybenzoic acid

Cat. No.: B8431457
M. Wt: 184.12 g/mol
InChI Key: VBSBYUZOUDQLRT-UHFFFAOYSA-N
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Description

2-Fluoro-4-formyl-6-hydroxybenzoic acid is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with fluorine (position 2), a formyl group (position 4), and a hydroxyl group (position 6). This unique combination of electron-withdrawing (fluoro, formyl) and electron-donating (hydroxyl) groups imparts distinct physicochemical properties, such as enhanced acidity at the hydroxyl position and reactivity at the formyl group.

Properties

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

IUPAC Name

2-fluoro-4-formyl-6-hydroxybenzoic acid

InChI

InChI=1S/C8H5FO4/c9-5-1-4(3-10)2-6(11)7(5)8(12)13/h1-3,11H,(H,12,13)

InChI Key

VBSBYUZOUDQLRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type and position, leading to differences in reactivity, solubility, and functional utility. Below is a systematic comparison:

Substituent Analysis at Key Positions

  • Position 2 (Fluoro vs. Other Groups) :

    • 2-Fluoro (target compound): The fluorine atom’s electronegativity enhances the acidity of the adjacent hydroxyl group (position 6) and stabilizes the aromatic ring via electron withdrawal .
    • 2-Methoxy (e.g., 2-Methoxy-4,6-ditrifluoromethylbenzoic acid, ): Methoxy groups are electron-donating, reducing ring acidity but improving lipophilicity. This substitution favors solubility in organic solvents compared to the target compound’s polar hydroxyl group.
  • Position 4 (Formyl vs. Other Groups) :

    • 4-Formyl (target compound): The formyl group enables nucleophilic additions (e.g., Schiff base formation), making it valuable in synthesizing imine-linked derivatives.
    • 4-Bromo (e.g., 4-Bromo-2-fluoro-6-methylbenzoic acid, ): Bromine supports cross-coupling reactions (e.g., Suzuki-Miyaura) but lacks the aldehyde’s versatility in condensation reactions .
    • 4-Trifluoromethyl (): Trifluoromethyl groups are strongly electron-withdrawing, increasing ring electron deficiency but reducing reactivity compared to formyl.
  • Position 6 (Hydroxy vs. Other Groups): 6-Hydroxy (target compound): The hydroxyl group enhances solubility in polar solvents (e.g., water, ethanol) and acidity (predicted pKa ~2.5–3.5 for the -COOH group and ~9–10 for the -OH group). 6-Methoxy (e.g., 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid, ): Methoxy groups reduce acidity and increase hydrophobicity, favoring membrane permeability in drug design .

Physicochemical and Functional Properties

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Key Properties Applications
2-Fluoro-4-formyl-6-hydroxybenzoic acid F, CHO, OH C₈H₅FO₄ High acidity, reactive aldehyde Pharmaceutical intermediates, ligands
4-Bromo-2-fluoro-6-methylbenzoic acid F, Br, CH₃ C₈H₆BrFO₂ Moderate acidity, halogen reactivity Cross-coupling precursors
2-Methoxy-4,6-ditrifluoromethylbenzoic acid OCH₃, CF₃, CF₃ C₁₀H₇F₆O₃ High lipophilicity, electron deficiency Agrochemicals, fluorinated polymers

Research Findings

  • Reactivity : The formyl group in the target compound enables efficient condensation with amines, as demonstrated in studies on related aldehydes . In contrast, bromine-substituted analogs (e.g., ) are preferred for palladium-catalyzed couplings .
  • Solubility : Hydroxyl groups improve aqueous solubility by ~20–30% compared to methoxy or methyl analogs, critical for bioavailability in drug formulations .
  • Acidity : The hydroxyl group’s acidity is amplified by the adjacent fluorine, making the target compound a stronger acid (ΔpKa ~1–2) than its methoxy or methyl counterparts .

Preparation Methods

Directed Formylation via Grignard Exchange

Adapted from CN115124410A, this method employs a halogenated intermediate to introduce the formyl group:

  • Hydroxyl Protection :

    • Starting Material : 3-Fluorophenol.

    • Protection : Reaction with 2-bromopropane and potassium carbonate in acetonitrile yields 1-fluoro-3-isopropoxybenzene.

    • Conditions : 80°C for 6–8 hours.

  • Bromination :

    • Reagent : Dibromohydantoin in dichloromethane.

    • Outcome : Generates 1-bromo-2-fluoro-4-isopropoxybenzene with 85% yield.

  • Grignard Exchange and Formylation :

    • Grignard Reagent : Isopropyl magnesium chloride in tetrahydrofuran (THF) at -10°C.

    • Formylation : Addition of DMF produces 2-fluoro-4-isopropoxybenzaldehyde.

    • Yield : 72–75%.

  • Deprotection and Carboxylation :

    • Deprotection : Boron trichloride in dichloromethane removes the isopropyl group.

    • Oxidation : The aldehyde intermediate is oxidized to the carboxylic acid using KMnO₄ under acidic conditions.

Key Data :

StepStarting MaterialReagents/ConditionsYield
13-Fluorophenol2-Bromopropane, K₂CO₃, 80°C90%
21-Fluoro-3-isopropoxybenzeneDibromohydantoin, CH₂Cl₂85%
31-Bromo-2-fluoro-4-isopropoxybenzeneiPrMgCl, DMF, -10°C75%
42-Fluoro-4-isopropoxybenzaldehydeBCl₃, CH₂Cl₂88%

Hydrolysis of Difluoro Precursors

A parallel approach modifies 2,4-difluorobenzoic acid derivatives:

  • Selective Hydroxylation :

    • Reaction : 2,4-Difluorobenzoic acid treated with NaOH in DMSO at 130°C.

    • Outcome : Hydroxyl group introduced at position 6, yielding 2-fluoro-6-hydroxybenzoic acid (90% yield).

  • Formylation :

    • Vilsmeier-Haack Reaction : POCl₃ and DMF at 0°C.

    • Regioselectivity : The hydroxyl group directs formylation to position 4.

Key Data :

StepStarting MaterialReagents/ConditionsYield
12,4-Difluorobenzoic acidNaOH, DMSO, 130°C90%
22-Fluoro-6-hydroxybenzoic acidPOCl₃, DMF, 0°C68%

Stepwise Reaction Mechanisms

Grignard-Formylation Pathway

  • Bromination : Electrophilic aromatic substitution (EAS) occurs at the position ortho to fluorine, favored by its electron-withdrawing effect.

  • Grignard Exchange : Mg insertion into the C-Br bond forms a benzylmagnesium bromide intermediate.

  • DMF Reaction : Quenching with DMF delivers the aldehyde via nucleophilic acyl substitution.

Hydroxyl-Directed Formylation

  • Vilsmeier-Haack Mechanism : The hydroxyl group activates the ring, enabling electrophilic attack by the chloroiminium ion at position 4.

Optimization Strategies

  • Protecting Group Selection : Isopropyl protection minimizes steric hindrance during bromination and simplifies deprotection.

  • Temperature Control : Maintaining -10°C during Grignard exchange prevents side reactions.

  • Solvent Choice : DMSO enhances hydroxide nucleophilicity in hydrolysis steps.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Signals at δ 10.2 (CHO), δ 12.1 (COOH), and δ 6.5–7.5 (aromatic protons).

    • ¹⁹F NMR : Single peak near δ -110 ppm.

  • HPLC Purity : >99.5% achieved via column chromatography (ethyl acetate/n-heptane).

Challenges and Solutions

  • Regioselectivity : Competing substitution patterns mitigated by using bulky protecting groups.

  • Carboxylic Acid Stability : Methyl ester intermediates prevent decarboxylation during formylation.

Applications in Medicinal Chemistry

2-Fluoro-4-formyl-6-hydroxybenzoic acid serves as a precursor for:

  • 5-Lipoxygenase Inhibitors : Analogues of myxochelin A show anti-inflammatory activity.

  • Hepatitis C Virus Polymerase Inhibitors : Substituents enhance binding affinity to viral targets .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-formyl-6-hydroxybenzoic acid, and what are their critical optimization parameters?

The synthesis often involves multi-step halogenation and oxidation reactions. A common approach starts with fluoro-substituted precursors, such as 2-fluoro-4-methoxyacetophenone, followed by cleavage of methyl groups using HOBr or BBr₃ to introduce hydroxyl and formyl functionalities . Key parameters include reaction temperature (e.g., BBr₃ reactions require anhydrous conditions at −78°C) and purification via HPLC with acetic acid-methanol-water gradients to isolate the product .

Q. How can researchers characterize the purity and structural integrity of 2-fluoro-4-formyl-6-hydroxybenzoic acid?

Combined analytical techniques are essential:

  • HPLC : For assessing purity using a C18 column with acetic acid-methanol eluents .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C-2 and C-6) .
  • FT-IR : To verify functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the formyl group) .

Q. What safety precautions are critical when handling 2-fluoro-4-formyl-6-hydroxybenzoic acid?

Refer to GHS-compliant protocols:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 0–6°C in airtight containers to prevent degradation .
  • Emergency measures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. What solvents and reaction conditions are optimal for derivatizing the formyl group in this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic additions (e.g., condensation with hydrazines to form hydrazones). Microwave-assisted synthesis (300 W, 7 min) can enhance reaction efficiency for derivatives .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

Fluorine’s electronegativity increases the acidity of the phenolic hydroxyl group (pKa ~8.5 vs. ~10 for non-fluorinated analogs), enhancing hydrogen-bonding interactions in biological systems. This modification improves binding affinity to enzymes like dihydrofolate reductase, as shown in bacterial studies .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 25% vs. 57–90%) for derivatives of this compound?

Yield discrepancies often arise from:

  • Purification methods : Column chromatography (30% ethyl acetate/petroleum ether) vs. recrystallization .
  • Reaction scale : Microwave-assisted reactions achieve higher yields (90%) than traditional reflux .
  • Catalyst optimization : Halogen-free catalysts (e.g., iodine in DMSO) reduce side reactions .

Q. How can researchers design stability studies for 2-fluoro-4-formyl-6-hydroxybenzoic acid under varying pH and temperature conditions?

  • pH stability : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm) .
  • Thermal stability : TGA analysis (10°C/min under N₂) reveals decomposition onset at ~180°C .
  • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the formyl group .

Q. What computational methods predict the compound’s potential as a pharmacophore in drug discovery?

  • Molecular docking : AutoDock Vina to simulate binding to targets like COX-2 (PDB: 3LN1) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

Q. How do multi-step synthesis protocols for complex derivatives (e.g., chromenones) address regioselectivity challenges?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the hydroxyl group during formyl activation .
  • Directed ortho-metalation : Fluorine directs lithiation at C-6 for selective functionalization .

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